molecular formula C5H9O7P2-3 B12578895 [2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate CAS No. 286414-81-1

[2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate

Cat. No.: B12578895
CAS No.: 286414-81-1
M. Wt: 243.07 g/mol
InChI Key: OPFVVRGVANWPDO-UHFFFAOYSA-K
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Description

[2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate: is an organophosphorus compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phosphoryl group bonded to an oxido group and a 2-methylbut-3-enoxy group, making it a versatile molecule in both organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate typically involves the reaction of 2-methylbut-3-enol with phosphoryl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2-Methylbut-3-enol} + \text{Phosphoryl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: This compound can be reduced to form phosphonates or phosphites under specific conditions.

    Substitution: It can participate in nucleophilic substitution reactions where the oxido group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and phosphates.

    Reduction: Formation of phosphonates and phosphites.

    Substitution: Formation of substituted phosphates with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, [2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphoryl transfer reactions in biochemical pathways.

Medicine: In medicine, this compound is explored for its potential use as an antiviral or anticancer agent due to its ability to interact with specific molecular targets.

Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it valuable in the development of advanced materials.

Mechanism of Action

The mechanism of action of [2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues, leading to enzyme inhibition or modulation of receptor activity. This interaction can disrupt normal biochemical pathways, resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

  • [3-Methylbut-1-enoxy(oxido)phosphoryl] phosphate
  • [2-Methylbut-3-ynoic acid]

Comparison: Compared to [3-Methylbut-1-enoxy(oxido)phosphoryl] phosphate, [2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate has a different positional isomerism, which can lead to variations in reactivity and applications. The presence of the double bond in this compound provides unique chemical properties that are not observed in [2-Methylbut-3-ynoic acid], making it more suitable for specific industrial and medicinal applications.

Properties

CAS No.

286414-81-1

Molecular Formula

C5H9O7P2-3

Molecular Weight

243.07 g/mol

IUPAC Name

[2-methylbut-3-enoxy(oxido)phosphoryl] phosphate

InChI

InChI=1S/C5H12O7P2/c1-3-5(2)4-11-14(9,10)12-13(6,7)8/h3,5H,1,4H2,2H3,(H,9,10)(H2,6,7,8)/p-3

InChI Key

OPFVVRGVANWPDO-UHFFFAOYSA-K

Canonical SMILES

CC(COP(=O)([O-])OP(=O)([O-])[O-])C=C

Origin of Product

United States

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